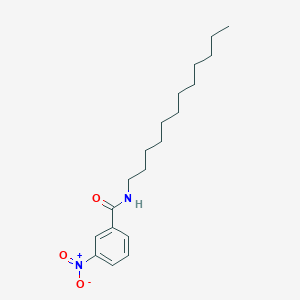

N-dodecyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H30N2O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N-dodecyl-3-nitrobenzamide |

InChI |

InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-19(22)17-13-12-14-18(16-17)21(23)24/h12-14,16H,2-11,15H2,1H3,(H,20,22) |

InChI Key |

VZAHTJSOCXSRQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

N-Dodecyl-3-Nitrobenzamide: A Technical Guide for Drug Development Professionals

Abstract

N-dodecyl-3-nitrobenzamide is a synthetic organic compound belonging to the N-alkyl-nitrobenzamide family, which has garnered significant interest in the field of medicinal chemistry due to its promising antimycobacterial properties. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activity of this compound. A key focus is its potential mechanism of action as an inhibitor of the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme in Mycobacterium tuberculosis, a critical target for novel anti-tuberculosis drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Chemical Structure and Properties

This compound consists of a benzamide core structure with a nitro group at the 3-position of the benzene ring and a dodecyl (C12) alkyl chain attached to the amide nitrogen.

Chemical Structure:

Table 1: Physicochemical Properties of 3-Nitrobenzamide (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C7H6N2O3 | [1][2][3] |

| Molecular Weight | 166.13 g/mol | [1][3] |

| Melting Point | 140-144 °C | [4] |

| Appearance | Yellow powder | [2] |

| Solubility | Insoluble in water | [2] |

Spectroscopic data for the parent compound, 3-nitrobenzamide, is available and can serve as a reference for the characterization of its N-dodecyl derivative.[1][5][6]

Synthesis of this compound

General Synthetic Protocol

N-alkyl-nitrobenzamides, including the N-dodecyl derivative, can be synthesized via a standard amidation reaction between a corresponding benzoyl chloride and an alkylamine.[7] The general experimental workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-alkyl-nitrobenzamides, which can be adapted for the synthesis of this compound.[7]

-

Reaction Setup: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane (DCM).

-

Addition of Amine: To the solution from step 1, add a solution of dodecylamine (1.5 equivalents) and triethylamine (1 equivalent) in DCM dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, wash the reaction mixture sequentially with 1M hydrochloric acid (HCl) and saturated sodium bicarbonate (NaHCO3) solution.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Biological Activity and Mechanism of Action

Antimycobacterial Activity

This compound has demonstrated promising activity against Mycobacterium tuberculosis.[7] Studies on a series of N-alkyl-nitrobenzamides revealed that derivatives with an alkyl chain length of twelve carbons exhibit significant efficacy, particularly in an ex vivo macrophage infection model, with an activity profile comparable to the first-line anti-tuberculosis drug, isoniazid.[7]

Table 2: Antimycobacterial Activity of N-Alkyl-Nitrobenzamides

| Compound Series | Alkyl Chain Length | Activity Highlight | Reference |

| N-Alkyl-3-nitrobenzamides | C12 (Dodecyl) | Good activity in macrophage infection model | [7] |

| N-Alkyl-3,5-dinitrobenzamides | Intermediate | Most active in vitro (MIC of 16 ng/mL) | [7][8] |

Proposed Mechanism of Action: DprE1 Inhibition

The primary molecular target for N-alkyl-nitrobenzamides is believed to be the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme.[7] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.

The proposed mechanism of inhibition involves the reduction of the nitro group of the benzamide within the active site of DprE1, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible inhibition of the enzyme.[7]

Caption: Proposed mechanism of DprE1 inhibition by this compound.

Conclusion

This compound represents a promising lead compound in the development of novel anti-tuberculosis agents. Its potent activity, particularly within infected macrophages, and its proposed mechanism of action targeting the essential DprE1 enzyme, make it an attractive candidate for further investigation. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as optimizing the structure to enhance efficacy and minimize potential toxicity. The lack of readily available, specific physicochemical and spectroscopic data for this compound highlights the need for further characterization to support its progression in the drug development pipeline.

References

- 1. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 3. 3-Nitrobenzamide 98 645-09-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]

- 6. 3-NITROBENZAMIDE(645-09-0) IR Spectrum [chemicalbook.com]

- 7. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Dodecyl-3-nitrobenzamide: A Technical Guide to its Antimycobacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to N-dodecyl-3-nitrobenzamide and its analogs as potent antimycobacterial agents. The information presented is synthesized from recent findings, with a core focus on the compound's interaction with essential mycobacterial enzymes.

Core Mechanism of Action: Targeting the Mycobacterial Cell Wall

Recent studies have identified N-alkyl nitrobenzamides as a promising class of antitubercular compounds.[1][2][3] Their primary mechanism of action is the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway.[1][2][3]

DprE1 is a critical flavoenzyme involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall.[4] Inhibition of DprE1 disrupts the formation of these vital polysaccharides, leading to cell lysis and bacterial death.[4]

The proposed mechanism for inhibition by nitroaromatic compounds like this compound involves a "suicide" inhibition pathway. The nitro group of the benzamide is reduced to a reactive nitroso intermediate by the FAD cofactor within the DprE1 active site. This intermediate then forms a covalent bond with a crucial cysteine residue (Cys387) in the enzyme, leading to its irreversible inactivation.[4][5]

Figure 1: Proposed mechanism of DprE1 inhibition by this compound.

Quantitative Data on Antimycobacterial Activity and Cytotoxicity

The antimycobacterial efficacy of a series of N-alkyl nitrobenzamides has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Mycobacterium tuberculosis H37Rv. Furthermore, the cytotoxicity of these compounds has been assessed to determine their selectivity for mycobacteria over host cells. The following tables summarize the key quantitative data for N-dodecyl-3,5-dinitrobenzamide, a closely related and highly active analog.

Table 1: In Vitro Activity against M. tuberculosis H37Rv

| Compound | Alkyl Chain Length | MIC (µg/mL) | MBC (µg/mL) |

| N-hexyl-3,5-dinitrobenzamide | C6 | 0.031 | 0.063 |

| N-octyl-3,5-dinitrobenzamide | C8 | 0.016 | 0.031 |

| N-decyl-3,5-dinitrobenzamide | C10 | 0.016 | 0.031 |

| N-dodecyl-3,5-dinitrobenzamide | C12 | 0.031 | 0.063 |

| N-tetradecyl-3,5-dinitrobenzamide | C14 | 0.25 | 0.5 |

| N-hexadecyl-3,5-dinitrobenzamide | C16 | >64 | >64 |

| Isoniazid (Control) | - | 0.031 | 0.063 |

Data sourced from Pais et al., 2024.[6]

Table 2: Activity against Various Mycobacterial Species

| Compound | M. tuberculosis MIC (µg/mL) | M. bovis BCG MIC (µg/mL) | M. smegmatis MIC (µg/mL) | M. avium MIC (µg/mL) |

| N-dodecyl-3,5-dinitrobenzamide | 0.031 | 0.063 | 0.5 | 64 |

| DNB1 (DprE1 Inhibitor Control) | 0.063 | 0.125 | 0.5 | 32 |

| Isoniazid (Control) | 0.031 | 0.25 | 4 | 128 |

Data sourced from Pais et al., 2024.[6]

Table 3: Cytotoxicity and Selectivity Index

| Compound | LC50 (µg/mL) on Human Macrophages | MIC (µg/mL) against M. tb | Selectivity Index (LC50/MIC) |

| N-hexyl-3,5-dinitrobenzamide | 51 | 0.031 | 1645 |

| N-octyl-3,5-dinitrobenzamide | 14 | 0.016 | 875 |

| N-decyl-3,5-dinitrobenzamide | 96 | 0.016 | 6000 |

| N-dodecyl-3,5-dinitrobenzamide | 23 | 0.031 | 742 |

| N-tetradecyl-3,5-dinitrobenzamide | 149 | 0.25 | 596 |

| N-hexadecyl-3,5-dinitrobenzamide | 360 | >64 | <5.6 |

Data sourced from Pais et al., 2024.[2][6]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-alkyl nitrobenzamides.

Antimycobacterial Susceptibility Testing (MIC Determination)

This protocol outlines the microplate Alamar blue assay used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis.

Figure 2: Workflow for MIC determination using the Alamar blue assay.

Methodology:

-

Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a sterile 96-well microplate, 100 µL of Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase), is added to each well.

-

Serial Dilution: Two-fold serial dilutions of the test compounds are performed directly in the plate to achieve the desired final concentration range.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Inoculation: 100 µL of the bacterial inoculum is added to each well containing the serially diluted compounds.

-

Incubation: The plates are sealed and incubated at 37°C for 7 days.

-

Alamar Blue Addition: After the initial incubation, 20 µL of Alamar blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.

-

Final Incubation: The plates are re-incubated at 37°C for 24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar blue from blue (no growth) to pink (growth).

Ex Vivo Macrophage Infection Model

This protocol describes the assessment of the compounds' activity in an ex vivo model of macrophage infection with M. tuberculosis.

Figure 3: Workflow for the ex vivo macrophage infection assay.

Methodology:

-

Macrophage Culture: Human monocyte-derived macrophages (e.g., from THP-1 cell line or primary cells) are cultured and differentiated in appropriate media.

-

Infection: Macrophages are infected with an opsonized suspension of M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically between 1 and 10.

-

Phagocytosis: The infected cells are incubated for a period (e.g., 4 hours) to allow for bacterial phagocytosis.

-

Removal of Extracellular Bacteria: The cells are washed with fresh medium to remove any non-phagocytosed bacteria.

-

Compound Treatment: The test compounds, including this compound and controls like isoniazid, are added to the infected macrophage cultures at various concentrations.

-

Treatment Incubation: The treated, infected cells are incubated for a defined period, typically 48 to 72 hours.

-

Cell Lysis and Bacterial Viability: At the end of the treatment period, the macrophages are lysed using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

CFU Determination: The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Colony Counting: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The activity of the compounds is assessed by the reduction in CFU compared to untreated controls.

Cytotoxicity Assay

This protocol details the method used to assess the cytotoxicity of the compounds against a human cell line, providing the 50% lethal concentration (LC50).

Methodology:

-

Cell Seeding: Human macrophages are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Addition: The test compounds are serially diluted and added to the cells.

-

Incubation: The plates are incubated for a period that mirrors the duration of the macrophage infection assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

-

Data Analysis: The absorbance or fluorescence is measured, and the LC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound and its analogs represent a potent class of antimycobacterial agents with a clear mechanism of action targeting the essential DprE1 enzyme. The quantitative data demonstrate high efficacy against M. tuberculosis, including activity within an ex vivo macrophage model, and a favorable selectivity index. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising class of compounds in the fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Susceptibility Testing Using the MYCO Test System and MIC Distribution of 8 Drugs against Clinical Isolates of Nontuberculous Mycobacteria from Shanghai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N-Alkyl Nitrobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl nitrobenzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a nitro group and an N-alkyl chain onto the benzamide scaffold imparts unique physicochemical properties that translate into potent antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Antimycobacterial Activity

A significant area of investigation for N-alkyl nitrobenzamide derivatives has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have shown promise as inhibitors of essential mycobacterial enzymes, offering potential new avenues for combating drug-resistant strains.

Quantitative Antimycobacterial Data

The antimycobacterial efficacy of various N-alkyl nitrobenzamide derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize key findings from published studies.

Table 1: In Vitro Antitubercular Activity of N-Alkyl Nitrobenzamide Derivatives against M. tuberculosis H37Rv [1][2]

| Compound Series | N-Alkyl Chain Length | MIC (µg/mL) | MBC (µg/mL) |

| 3,5-Dinitrobenzamides | |||

| C4 | >128 | >128 | |

| C6 | 32 | 64 | |

| C8 | 16 | 32 | |

| C10 | 16 | 32 | |

| C12 | 32 | 64 | |

| C14 | 64 | 128 | |

| C16 | >128 | >128 | |

| 3-Nitro-5-trifluoromethylbenzamides | |||

| C4 | 64 | 128 | |

| C6 | 16 | 32 | |

| C8 | 16 | 32 | |

| C10 | 32 | 64 | |

| C12 | 64 | 128 | |

| C14 | >128 | >128 | |

| C16 | >128 | >128 | |

| 4-Nitrobenzamides | C4-C16 | >128 | >128 |

| Benzamides (unsubstituted) | C4-C16 | >128 | >128 |

Table 2: Cytotoxicity of Selected N-Alkyl-3,5-dinitrobenzamides against Human Macrophages (THP-1) [1]

| Compound (Alkyl Chain) | CC50 (µM) |

| C6 | >100 |

| C8 | 85.3 |

| C10 | 72.1 |

| C12 | 55.4 |

Mechanism of Antimycobacterial Action: DprE1 Inhibition

The primary mechanism of action for the antimycobacterial activity of N-alkyl nitrobenzamide derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[3][4][5] Inhibition of DprE1 disrupts the synthesis of decaprenylphosphoryl-arabinofuranose (DPA), a precursor for arabinan synthesis, leading to cell wall damage and bacterial death.[3][6]

References

- 1. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. pnas.org [pnas.org]

N-dodecyl-3-nitrobenzamide: A Technical Guide to its Investigation as a DprE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One of the most promising and validated targets in Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This essential enzyme is a flavin-dependent oxidoreductase crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts the formation of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis, leading to bacterial cell death.

Nitroaromatic compounds, particularly the benzamide series, have emerged as potent covalent inhibitors of DprE1. These inhibitors undergo reductive activation by the flavin cofactor within the DprE1 active site, forming a reactive nitroso species that covalently modifies a critical cysteine residue (Cys387 in M. tuberculosis), leading to irreversible enzyme inactivation. Within this class, N-alkyl-3-nitrobenzamides have shown significant promise, with their lipophilicity playing a key role in their antimycobacterial activity. This technical guide focuses on N-dodecyl-3-nitrobenzamide, a representative member of this class, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Quantitative Data Summary

The following table summarizes the available in vitro efficacy and cytotoxicity data for N-alkyl-3,5-dinitrobenzamides, a class of compounds to which this compound belongs. While specific data for the dodecyl derivative is highlighted where available, data for the broader class provides important context regarding structure-activity relationships.

| Compound Class/Derivative | Assay | Organism/Cell Line | Result | Reference |

| N-Alkyl-3,5-dinitrobenzamides (intermediate lipophilicity) | Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 16 ng/mL | [1][2] |

| N-dodecyl-3,5-dinitrobenzamide | Macrophage Infection Model | Mycobacterium tuberculosis in macrophages | Good activity, comparable to isoniazid | [1][2] |

| N-octyl-3,5-dinitrobenzamide (C8 analogue) | Cytotoxicity (LC50) | Human Macrophages | > 97 µg/mL | [2] |

| N-decyl-3,5-dinitrobenzamide (C10 analogue) | Cytotoxicity (LC50) | Human Macrophages | 41 µg/mL | [2] |

| N-dodecyl-3,5-dinitrobenzamide | Cytotoxicity (LC50) | Human Macrophages | 14 µg/mL | [2] |

Signaling Pathways and Experimental Workflows

DprE1 Enzymatic Pathway and Inhibition Mechanism

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the mechanism of its inhibition by nitrobenzamide compounds.

Caption: DprE1 pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

The logical flow for evaluating this compound as a DprE1 inhibitor is depicted below, from initial synthesis to in vivo efficacy studies.

Caption: Workflow for evaluating this compound as a DprE1 inhibitor.

Experimental Protocols

Synthesis of N-dodecyl-3,5-dinitrobenzamide

This protocol is adapted from a general procedure for the synthesis of N-alkyl-3,5-dinitrobenzamides[1].

Materials:

-

3,5-dinitrobenzoyl chloride

-

n-dodecylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 3,5-dinitrobenzoyl chloride (1 equivalent) in DCM.

-

In a separate flask, prepare a solution of n-dodecylamine (1.5 equivalents) and triethylamine (1 equivalent) in DCM.

-

Slowly add the 3,5-dinitrobenzoyl chloride solution to the amine solution with stirring.

-

Allow the reaction to proceed at room temperature until completion (monitor by thin-layer chromatography).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-dodecyl-3,5-dinitrobenzamide.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

DprE1 Inhibition Assay (Resazurin-Based)

This protocol is based on a fluorescence assay that measures the redox activity of DprE1.

Materials:

-

Purified recombinant DprE1 enzyme

-

Geranylgeranyl-phosphoryl-β-D-ribose (GGPR) as the substrate

-

Resazurin sodium salt

-

FAD (flavin adenine dinucleotide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations.

-

In the wells of a 96-well plate, add the assay buffer, FAD, and the inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.

-

Add the DprE1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate GGPR to all wells.

-

Immediately add the resazurin solution to all wells.

-

Monitor the increase in fluorescence over time at 37°C using a plate reader. The reduction of resazurin to the fluorescent resorufin is coupled to the oxidation of GGPR by DprE1.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the broth microdilution method for determining the MIC.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or a visual indicator of growth (e.g., Resazurin)

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis H37Rv in 7H9 broth.

-

Prepare serial twofold dilutions of the inhibitor in 7H9 broth directly in the 96-well plates.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a drug-free growth control and a sterile control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

Determine the MIC by visual inspection for turbidity or by adding a growth indicator like resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay) against Mammalian Cells

This protocol outlines the determination of the cytotoxic effect of the inhibitor on a mammalian cell line (e.g., human macrophages or Vero cells).

Materials:

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the inhibitor in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the LC50 (lethal concentration 50%) or CC50 (cytotoxic concentration 50%) value.

Conclusion

This compound represents a promising lead compound within the nitrobenzamide class of DprE1 inhibitors. Its significant in vitro activity and efficacy in macrophage models warrant further investigation. The detailed protocols provided in this guide offer a framework for the systematic evaluation of this and related compounds. Future studies should focus on obtaining more precise quantitative data, including DprE1 IC50 values, and expanding the in vivo evaluation to animal models of tuberculosis to fully assess its therapeutic potential. The continued exploration of the structure-activity and structure-toxicity relationships of N-alkyl-3-nitrobenzamides will be crucial in optimizing this chemical scaffold for the development of a novel antitubercular drug.

References

Physicochemical Properties of N-dodecyl-3-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined physicochemical data for N-dodecyl-3-nitrobenzamide is limited. This guide presents data for the parent compound, 3-nitrobenzamide, as a reference. The primary focus of this document is to provide comprehensive experimental protocols for the determination of key physicochemical parameters applicable to this compound and similar lipophilic amide compounds.

Executive Summary

This compound is a lipophilic amide derivative of 3-nitrobenzamide. Understanding its physicochemical properties is crucial for its potential applications in drug development and other scientific research. This guide provides a summary of the available data for the parent compound, 3-nitrobenzamide, and details the experimental methodologies for determining critical parameters such as solubility, melting point, pKa, and the partition coefficient (logP). A generalized workflow for the physicochemical characterization of a new chemical entity is also presented.

Physicochemical Data

The following table summarizes the available experimental data for 3-nitrobenzamide. The addition of a dodecyl chain to the amide nitrogen in this compound is expected to significantly increase its lipophilicity and melting point, while decreasing its aqueous solubility.

| Property | Value (for 3-nitrobenzamide) | Source(s) |

| Molecular Formula | C7H6N2O3 | [1][2] |

| Molecular Weight | 166.13 g/mol | [2][3] |

| Melting Point | 140-143 °C | [2] |

| Solubility | Insoluble in water.[4] Less than 0.1 mg/mL at 64 °F.[3] | [3][4] |

| pKa | 14.86 ± 0.50 (Predicted) | [4] |

| LogP (calculated) | 0.8 | [3] |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.[5]

Methodology: Thiele Tube Method [5][6]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[5][6]

-

Heating: The thermometer and capillary tube assembly are immersed in a high-boiling point liquid (e.g., paraffin oil or silicone oil) within a Thiele tube.[5]

-

Observation: The Thiele tube is gently heated at the side arm to ensure uniform temperature distribution via convection.[5] The temperature is raised slowly, at a rate of about 1-2°C per minute, as the expected melting point is approached.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[8]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method [9]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound. For amides, which are very weak bases, this value indicates the pH at which the compound is 50% protonated.[10]

Methodology: Potentiometric Titration [11]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[11]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For robust data, multiple titrations should be performed.[11]

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. LogP is the logarithm of this ratio.[12]

Methodology: Shake-Flask Method [12]

-

Solvent Preparation: n-octanol is saturated with water, and water (or a pH 7.4 buffer) is saturated with n-octanol.[13]

-

Compound Distribution: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature until equilibrium is reached (e.g., for 24 hours).[13]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[12][13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

References

- 1. 3-Nitrobenzamide, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3-Nitrobenzamide 98 645-09-0 [sigmaaldrich.com]

- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. agilent.com [agilent.com]

Navigating the Synthesis and Sourcing of N-dodecyl-3-nitrobenzamide: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and sourcing of N-dodecyl-3-nitrobenzamide. While a dedicated CAS number for this compound is not readily found in public databases, indicating it is not a common commercially available compound, this guide provides a comprehensive overview of its synthesis, starting materials, and a strategic workflow for acquiring and utilizing such specialized chemical entities.

Compound Identification and Analogs

Direct searches for the CAS number of this compound did not yield a specific entry. This suggests that the compound is likely not a standard catalog item. However, a closely related analog, N-decyl-3-nitrobenzamide , is registered under CAS Number 117116-22-0 .[1] Researchers interested in the physicochemical or biological properties of long-chain N-alkyl-3-nitrobenzamides may consider this decyl analog as a potential surrogate or starting point for their investigations.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 3-nitrobenzoic acid with dodecylamine. This is a common and well-established method for forming amide bonds. Several general protocols for the direct synthesis of amides from carboxylic acids and amines have been described in the scientific literature.[2][3][4]

Reagents and Materials

The primary starting materials for this synthesis are 3-nitrobenzoic acid and dodecylamine.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Nitrobenzoic Acid | 121-92-6[5][6][7] | C₇H₅NO₄[5][6] | 167.12[5] |

| Dodecylamine | 124-22-1[8][9][10] | C₁₂H₂₇N[8][9] | 185.35[8][9][10] |

Experimental Protocol: Amide Formation

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound. This procedure is based on standard amidation reactions.

Objective: To synthesize this compound via the reaction of 3-nitrobenzoic acid and dodecylamine.

Materials:

-

3-Nitrobenzoic acid

-

Dodecylamine

-

Thionyl chloride (or a suitable carbodiimide coupling agent like DCC or EDC)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (or another suitable base)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation (Method A):

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-nitrobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve dodecylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the dodecylamine solution to the 3-nitrobenzoyl chloride solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Alternative Coupling Agent Method (Method B):

-

Dissolve 3-nitrobenzoic acid (1 equivalent), dodecylamine (1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide (DMF).

-

Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter off the urea byproduct (in the case of DCC).

-

Perform an aqueous work-up as described in Method A.

-

Purify the product by recrystallization or column chromatography.

Commercial Suppliers of Starting Materials

The starting materials for the synthesis of this compound are readily available from various chemical suppliers.

Suppliers for 3-Nitrobenzoic Acid (CAS 121-92-6):

-

Sigma-Aldrich

-

Thermo Scientific[11]

-

Santa Cruz Biotechnology[6]

-

TCI America

-

Otto Chemie Pvt. Ltd.[12]

-

Amsyn[13]

-

Suvchem Laboratory Chemicals[14]

-

Shandong Aite Chemical Co., Ltd[15]

-

YANGZHOU HENGCHUAN CHEMICAL CO., LTD.[15]

-

Shijiazhuang Pengnuo Technology Co., Ltd.[16]

Suppliers for Dodecylamine (CAS 124-22-1):

-

Alfa Chemistry[9]

-

Santa Cruz Biotechnology[10]

-

TCI AMERICA

-

CDH Fine Chemical[18]

-

Kerui Chemicals[19]

-

Henan Fengda Chemical Co., Ltd[20]

-

Jiangsu, China suppliers on Made-in-China.com[21]

Visualizing the Workflow

To aid researchers, the following diagrams illustrate the synthesis workflow and a general strategy for sourcing and utilizing non-commercially available compounds.

Synthesis workflow for this compound.

Workflow for sourcing specialized chemical compounds.

References

- 1. N-DECYL-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 3-Nitrobenzoic acid CAS 121-92-6 | 800645 [merckmillipore.com]

- 8. Dodecylamine = 99 124-22-1 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scbt.com [scbt.com]

- 11. 3-Nitrobenzoic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 3-Nitrobenzoic acid, 99% 121-92-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. Meta Nitro Benzoic Acid | mNBA Supplier and Distributor [amsyn.com]

- 14. Suvchem - Manufacturer and Exporter of 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID) [suvchemlaboratorychemicals.com]

- 15. 3-Nitrobenzoic acid suppliers & manufacturers in China [m.chemicalbook.com]

- 16. China 3-Nitrobenzoic Acid Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 17. ドデシルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. CAS-124-22-1, Dodecylamine for Synthesis (Laurylamine) Manufacturers, Suppliers & Exporters in India | 079905 [cdhfinechemical.com]

- 19. China Dodecylamine,CAS No. 124-22-1,A12 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 20. Dodecylamine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 21. China Dodecylamine, Dodecylamine Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]

In-depth Technical Guide: Solubility and Stability of N-dodecyl-3-nitrobenzamide in Biological Assays

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

N-dodecyl-3-nitrobenzamide is a chemical compound of interest in various biological assays. Its utility in experimental settings is fundamentally dependent on its solubility and stability in aqueous buffer systems. This technical guide provides a summary of the available data on the physicochemical properties of this compound, outlines experimental protocols for its use, and discusses its potential signaling pathway interactions. The information presented herein is intended to serve as a foundational resource for researchers employing this compound in their work.

Physicochemical Properties

The solubility and stability of this compound are critical parameters for its effective use in biological assays. While specific experimental data for the N-dodecyl derivative is not extensively available in public literature, we can infer its likely properties based on the characteristics of the parent molecule, 3-nitrobenzamide, and the addition of the dodecyl chain. The long alkyl chain is expected to significantly decrease aqueous solubility.

Table 1: Physicochemical Properties of Related Compounds

| Property | 3-Nitrobenzamide | N-decyl-3-nitrobenzamide | This compound |

| Molecular Formula | C7H6N2O3 | C17H26N2O3 | C19H30N2O3 |

| Molecular Weight | 166.13 g/mol | 306.40 g/mol | 334.45 g/mol |

| Appearance | Yellow powder[1][2][3] | - | - |

| Melting Point | 140-144 °C[2][3] | - | - |

| Water Solubility | Insoluble[1][3] | - | Expected to be very low |

| LogP (predicted) | 0.8 | - | - |

Note: Due to the lack of specific experimental data for this compound, some values are based on the properties of similar compounds and theoretical predictions. Researchers should experimentally determine the precise solubility and stability for their specific assay conditions.

Solubility in Biological Buffers

The dodecyl alkyl chain imparts a significant hydrophobic character to this compound, making it poorly soluble in aqueous solutions. To achieve desired concentrations in biological assays, the use of organic co-solvents is typically necessary.

Recommended Solvents for Stock Solutions:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid artifacts.

Protocol for Solubilization:

-

Weigh the desired amount of this compound.

-

Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Perform serial dilutions of the stock solution into the final aqueous assay buffer to achieve the desired working concentration.

-

Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration is above the solubility limit in that specific buffer.

Stability Considerations

The stability of this compound can be influenced by several factors in a biological assay.

pH: The amide bond in the molecule is generally stable at neutral pH. However, at highly acidic or alkaline pH, it may be susceptible to hydrolysis over extended periods. It is advisable to maintain the pH of the assay buffer within a physiological range (pH 6.8-7.4).

Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, stock solutions should be kept at -20°C or -80°C. During assays, it is recommended to keep the compound on ice when not in use.

Light: The nitro group on the benzamide ring can make the compound sensitive to light. To prevent photodegradation, it is recommended to work with the compound in low-light conditions and store stock solutions in amber vials or wrapped in aluminum foil.

Experimental Protocols

While specific, detailed protocols for assays involving this compound are not widely published, a general workflow can be established based on its presumed mechanism of action as an inhibitor of poly(ADP-ribose) polymerase (PARP). The parent compound, 3-nitrobenzamide, is a known PARP inhibitor.

General Assay Workflow for PARP Inhibition:

Caption: General workflow for assessing PARP inhibition.

Potential Signaling Pathway Interactions

As a putative PARP inhibitor, this compound is expected to interfere with cellular processes that rely on PARP activity. PARP enzymes play a crucial role in DNA repair, and their inhibition can potentiate the effects of DNA-damaging agents, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Simplified PARP Signaling Pathway:

Caption: Simplified PARP signaling pathway and inhibition.

Conclusion

This compound presents both opportunities and challenges for researchers. Its hydrophobic nature necessitates careful consideration of solubility and formulation in biological assays. By understanding its physicochemical properties and potential interactions with cellular signaling pathways, researchers can more effectively design and interpret experiments involving this compound. Further studies are warranted to fully characterize its biological activity and therapeutic potential.

References

The Rise of Nitrobenzamides: A Technical Guide to Their Antitubercular Potential

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, creating an urgent need for novel therapeutic agents with new mechanisms of action. Substituted nitrobenzamides have emerged as a highly promising class of compounds, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains. This technical guide provides an in-depth overview of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of this important chemical scaffold.

Mechanism of Action: Covalent Inhibition of DprE1

The primary target for many antitubercular nitrobenzamides is decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1] This essential flavoenzyme is a crucial component of the arabinogalactan biosynthesis pathway, which is responsible for constructing the mycobacterial cell wall.[2] The mechanism of action is dependent on the presence of an aromatic nitro group, which is a key feature for covalent inhibition.[2]

The process begins with the reduction of the nitro group on the benzamide by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate.[2] This intermediate is then subjected to a nucleophilic attack by the thiol group of a key cysteine residue, Cysteine 387 (Cys387), within the enzyme.[2] This attack results in the formation of a stable, covalent bond between the drug and the enzyme, leading to its irreversible inhibition and subsequent bacterial death.[2]

Some nitro-aromatic compounds, including certain nitrobenzamides and related nitroimidazoles, function as prodrugs that require reductive activation by the mycobacterium-specific deazaflavin-dependent nitroreductase (Ddn).[3][4] This activation is dependent on the F420 cofactor system. The F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) reduces F420, which then serves as a cofactor for the Ddn enzyme to activate the nitro-prodrug, turning it into a bactericidal agent.[3][4] Resistance to these compounds can arise from mutations in the genes responsible for the F420 biosynthesis pathway.[4]

Quantitative Data on Antitubercular Activity

The antitubercular potency of substituted nitrobenzamides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the activity of representative compounds against the virulent Mtb H37Rv strain and other mycobacterial species.

Table 1: Antitubercular Activity of N-Alkyl Nitrobenzamides against M. tuberculosis H37Rv [1]

| Compound ID | Substitution Pattern | N-Alkyl Chain Length | MIC (µg/mL) | MBC (µg/mL) |

| 9 | 3,5-Dinitro | 4 | 0.5 | 1 |

| 10 | 3,5-Dinitro | 6 | 0.016 | 0.031 |

| 11 | 3,5-Dinitro | 8 | 0.016 | 0.031 |

| 12 | 3,5-Dinitro | 10 | 0.016 | 0.031 |

| 13 | 3,5-Dinitro | 12 | 0.016 | 0.063 |

| 14 | 3,5-Dinitro | 14 | 0.25 | 0.5 |

| 15 | 3,5-Dinitro | 16 | >64 | >64 |

| 16 | 3-Nitro-5-Trifluoromethyl | 6 | 0.016 | 0.063 |

| 17 | 3-Nitro-5-Trifluoromethyl | 12 | 0.016 | 0.031 |

| 1 | 4-Nitro | 12 | 64 | >64 |

| 5 | 3-Nitro | 12 | 4 | 8 |

| Isoniazid | Control | - | 0.063 | 0.25 |

Data represents the mode value of triplicate experiments.

Table 2: Activity of N-Benzyl and N-Pyridinylmethyl Dinitrobenzamides against M. tuberculosis H37Rv and MDR Strains

| Compound ID | R Group (at para-position of Benzyl/Pyridinyl) | MIC vs H37Rv (µg/mL) | MIC vs MDR-16833 (µg/mL) | MIC vs MDR-16995 (µg/mL) |

| A6 | 4-Trifluoromethyl (N-benzyl) | <0.016 | <0.016 | <0.016 |

| A11 | 4-(Trifluoromethoxy) (N-benzyl) | <0.016 | <0.016 | <0.016 |

| C1 | 4-Chloro (N-(pyridin-2-yl)methyl) | <0.016 | 0.035 | 0.071 |

| C4 | 4-Trifluoromethyl (N-(pyridin-2-yl)methyl) | <0.016 | <0.016 | <0.016 |

| Isoniazid | Control | 0.0781 | >10 | >10 |

| Rifampicin | Control | 0.0781 | >20 | >20 |

| PBTZ169 | Control | <0.016 | <0.016 | <0.016 |

MDR strains are resistant to both isoniazid (INH) and rifampicin (RFP).

Structure-Activity Relationship (SAR)

The development of potent nitrobenzamide inhibitors has been guided by key structure-activity relationships:

-

Nitro Group Substitution : The presence and position of nitro groups on the benzamide core are critical for activity. A 3,5-dinitro substitution pattern is consistently associated with the highest potency.[1][5] Replacing one nitro group with another strong electron-withdrawing group, such as a trifluoromethyl group, can retain high activity.[1] The nitro groups are essential for the reductive activation that leads to covalent bond formation with DprE1.[2]

-

Lipophilicity and the Amide Substituent : The nature of the substituent on the amide nitrogen significantly modulates activity, primarily by influencing the compound's lipophilicity.[1] For N-alkyl dinitrobenzamides, optimal activity is observed with alkyl chain lengths between six and twelve carbons.[1] This suggests that an optimal lipophilicity is required to effectively penetrate the lipid-rich mycobacterial cell wall and access the periplasmic space where DprE1 is located.[1]

-

Terminal Aromatic Groups : The addition of a terminal aromatic moiety, connected through various linkers to the amide nitrogen, can lead to compounds with potent activity comparable to first-line drugs like isoniazid.[2]

Experimental Protocols

A standardized workflow is essential for the discovery and preclinical development of new antitubercular agents. This process involves synthesis followed by a cascade of in vitro, ex vivo, and in vivo assays.

A. General Synthesis of 3,5-Dinitrobenzamides[2]

-

Acid Chloride Formation : 3,5-dinitrobenzoic acid is refluxed in excess thionyl chloride (SOCl₂) to produce 3,5-dinitrobenzoyl chloride.

-

Solvent Removal : Excess SOCl₂ is removed under low pressure evaporation. The resulting acid chloride is used immediately without further purification.

-

Amide Coupling : The 3,5-dinitrobenzoyl chloride is dissolved in a suitable solvent (e.g., Dichloromethane - DCM) and coupled with the desired primary or secondary amine (typically 1-2 equivalents) in the presence of a base like triethylamine to neutralize the HCl byproduct.

-

Reaction Monitoring and Purification : The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired N-substituted 3,5-dinitrobenzamide.

B. In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)[5]

-

Preparation : 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation. The test compounds are serially diluted in 100 µL of Middlebrook 7H9 broth in the inner wells.

-

Inoculation : A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the inoculum is prepared to a final concentration of ~10⁵ colony-forming units (CFU)/mL. 100 µL of this inoculum is added to each well containing the test compound.

-

Incubation : The plate is sealed and incubated at 37°C for 5-7 days.

-

Assay Development : After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours.

-

Reading : A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change, indicating at least 90% inhibition of bacterial growth.

C. Ex Vivo Macrophage Infection Model[1]

-

Cell Culture : Human or murine macrophage cell lines (e.g., THP-1) are cultured and differentiated into a macrophage phenotype.

-

Infection : Differentiated macrophages are infected with Mtb H37Rv at a specific multiplicity of infection (MOI) for several hours.

-

Drug Treatment : Extracellular bacteria are removed by washing, and the infected cells are then incubated with fresh medium containing serial dilutions of the test compounds.

-

Lysis and Plating : After a set incubation period (e.g., 48-72 hours), the macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H11 agar.

-

Quantification : CFU are counted after 3-4 weeks of incubation. The efficacy of the compound is determined by the reduction in CFU compared to untreated control cells.

D. In Vivo Efficacy Murine Model[7][8]

-

Infection : Mice (e.g., C57BL/6 or BALB/c) are infected with a low-dose aerosol of Mtb, delivering approximately 50-100 CFU to the lungs.

-

Treatment Initiation : Treatment begins several weeks post-infection when a chronic bacterial load is established in the lungs and spleen.

-

Drug Administration : Test compounds are administered orally or via another appropriate route, once daily for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle, and a positive control group receives a standard drug like isoniazid.

-

Evaluation : At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).

-

Outcome : The efficacy of the compound is measured by its ability to reduce the bacterial burden in the organs compared to the vehicle-treated control group. For rapid screening, gamma interferon gene-disrupted (GKO) mice can be used, which allows for efficacy determination after only 8 days of treatment due to the rapid bacterial growth in this model.[6]

Conclusion and Future Directions

Substituted nitrobenzamides represent a validated and highly promising class of antitubercular agents. Their potent bactericidal activity, novel mechanism of action targeting the essential enzyme DprE1, and efficacy against drug-resistant strains make them attractive candidates for further development. The clear structure-activity relationships established to date provide a rational basis for designing next-generation analogues with improved potency and optimized pharmacokinetic and safety profiles. Future work will likely focus on mitigating any potential toxicity associated with the nitroaromatic scaffold while retaining the crucial DprE1 inhibitory activity, ultimately aiming to deliver a new, effective, and safe treatment to combat the global tuberculosis epidemic.

References

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

N-dodecyl-3-nitrobenzamide: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of N-dodecyl-3-nitrobenzamide and its analogs, with a focus on their potential as novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of nitrobenzamides as a class of antimicrobial compounds. We will delve into the available quantitative data, detailed experimental protocols, and the proposed mechanism of action for this family of molecules.

Introduction

N-alkyl nitrobenzamides are a class of chemical compounds that have garnered significant interest in the field of medicinal chemistry, particularly for their promising antitubercular activity. These molecules are structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for cell wall synthesis. The exploration of N-alkyl nitrobenzamides with varying alkyl chain lengths has revealed that lipophilicity plays a crucial role in their biological activity. Notably, derivatives with an intermediate-length dodecyl (C12) alkyl chain have demonstrated significant efficacy in ex vivo infection models, making this compound a compound of particular interest for further investigation.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through a standard synthetic approach involving the reaction of a substituted benzoyl chloride with the corresponding alkylamine.

General Experimental Protocol: Synthesis of N-alkyl-nitrobenzamides

A general procedure for the synthesis of N-alkyl-nitrobenzamides involves the dissolution of the appropriate nitrobenzoyl chloride in a suitable solvent, such as dichloromethane (DCM). This solution is then added to a solution containing the desired n-alkylamine (e.g., n-dodecylamine) and a base, such as triethylamine, in the same solvent. The reaction mixture is stirred at room temperature, and the progress is monitored by an appropriate analytical technique like thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified using standard laboratory procedures, such as extraction and column chromatography.

For instance, the synthesis of N-decyl-3,5-dinitrobenzamide, a close analog, is reported as follows: 6 mmol of 3,5-dinitrobenzoyl chloride is dissolved in 2.5 mL of DCM and added to a solution of 9 mmol of n-decylamine and 6 mmol of triethylamine in 2.5 mL of DCM.[1] This general methodology is applicable to the synthesis of this compound by substituting the appropriate starting materials.

Biological Activity and Quantitative Data

The antitubercular activity of N-alkyl nitrobenzamides is a key area of research. The biological evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Mycobacterium tuberculosis. Furthermore, their efficacy is often assessed in macrophage infection models to simulate the in vivo environment.

While specific quantitative data for this compound is not extensively reported in standalone studies, the broader research on N-alkyl nitrobenzamides provides valuable insights. Studies have shown that the substitution pattern on the benzamide ring and the length of the N-alkyl chain significantly influence the antimycobacterial activity.

The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives have been identified as the most active, with some compounds exhibiting MIC values as low as 16 ng/mL.[1] Importantly, in an ex vivo macrophage model of infection, derivatives with six and twelve-carbon alkyl chains demonstrated the most promising results, with activity profiles comparable to the first-line anti-TB drug, isoniazid.[1]

Table 1: Summary of Antitubercular Activity for Representative N-alkyl-nitrobenzamides

| Compound Series | Alkyl Chain Length | Target | MIC (µg/mL) | MBC (µg/mL) | Notes |

| N-alkyl-3,5-dinitrobenzamides | C4-C16 | M. tuberculosis | Varies with chain length; optimal at intermediate lipophilicity. | Varies with chain length. | Derivatives with C6 and C12 chains showed high efficacy in macrophage models.[1] |

| N-alkyl-3-nitro-5-trifluoromethylbenzamides | C4-C16 | M. tuberculosis | Varies with chain length; optimal at intermediate lipophilicity. | Varies with chain length. |

Note: Specific MIC and MBC values for the this compound are not explicitly detailed in the reviewed literature but are part of the broader active group of derivatives with intermediate lipophilicity.

Mechanism of Action: Targeting DprE1

The proposed mechanism of action for the highly active N-alkyl nitrobenzamides, including the dodecyl derivative, involves the inhibition of the essential mycobacterial enzyme DprE1.[1] DprE1 is a crucial component of the DprE1-DprE2 complex, which catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is a vital precursor for the biosynthesis of lipoarabinomannan and arabinogalactan, which are essential components of the mycobacterial cell wall.[1]

The inhibition of DprE1 by nitroaromatic compounds is believed to occur through a covalent mechanism. The nitro group of the inhibitor is thought to be reduced to a nitroso intermediate by the flavin cofactor within the DprE1 active site. This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition.[1]

Experimental Workflow for Compound Evaluation

The discovery and development of novel N-alkyl nitrobenzamides follow a structured experimental workflow, from initial synthesis to biological characterization. This process is crucial for identifying lead compounds with potent antimicrobial activity and favorable pharmacological properties.

Conclusion and Future Directions

This compound and its analogs represent a promising class of antitubercular agents, likely acting through the inhibition of the essential mycobacterial enzyme DprE1. The available research indicates that the dodecyl derivative possesses significant activity in relevant infection models, highlighting its potential for further development. Future research should focus on obtaining more specific quantitative data for this compound, including detailed pharmacokinetic and pharmacodynamic studies. Optimization of the chemical scaffold to enhance efficacy and reduce potential toxicity will be crucial for the successful translation of this compound class into clinical candidates. The detailed experimental protocols and understanding of the mechanism of action provided in this review serve as a solid foundation for researchers and drug developers to advance the study of this compound and related compounds in the fight against tuberculosis.

References

N-dodecyl-3-nitrobenzamide molecular weight and formula verification

An In-depth Technical Guide to N-dodecyl-3-nitrobenzamide

This guide provides a detailed overview of the chemical properties and synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below. The molecular formula is C₁₉H₃₀N₂O₃, and the molecular weight is 334.45 g/mol .

| Property | Value |

| Molecular Formula | C₁₉H₃₀N₂O₃ |

| Molecular Weight | 334.45 g/mol |

Experimental Protocols

A common method for the synthesis of N-alkyl nitrobenzamides involves the reaction of a nitrobenzoyl chloride with an appropriate n-alkylamine.[1] The following protocol describes the synthesis of this compound.

Synthesis of this compound

This procedure is adapted from general methods for synthesizing N-alkyl nitrobenzamides.[1]

Materials:

-

3-nitrobenzoyl chloride

-

n-dodecylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 9 mmol of n-dodecylamine and 6 mmol of triethylamine in 2.5 mL of dichloromethane (DCM).

-

In a separate flask, dissolve 6 mmol of 3,5-dinitrobenzoyl chloride in 2.5 mL of DCM.

-

Slowly add the 3-nitrobenzoyl chloride solution to the n-dodecylamine and triethylamine solution under constant stirring at room temperature.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization to obtain the final, pure compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note and Protocol: A Simple and Efficient Synthesis of N-dodecyl-3-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-dodecyl-3-nitrobenzamide, a compound of interest in drug discovery due to the potential antimycobacterial properties of N-alkyl nitrobenzamides. The synthesis involves the acylation of dodecylamine with 3-nitrobenzoyl chloride. This protocol outlines the necessary reagents, step-by-step experimental procedures, and purification methods. Additionally, a potential signaling pathway inhibited by this class of compounds is illustrated.

Introduction

N-alkyl nitrobenzamides are a class of compounds that have shown promising antitubercular activities.[1] It is suggested that these molecules may act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis involved in cell wall synthesis.[1] This document details a straightforward and efficient laboratory-scale synthesis of a representative compound from this class, this compound. The protocol is designed to be easily followed by researchers with a basic understanding of organic synthesis techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and dodecylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Equipment

-

Reagents:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dodecylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

-

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

-

Experimental Protocol

Step 1: Preparation of 3-Nitrobenzoyl Chloride

This step is necessary if 3-nitrobenzoyl chloride is not commercially available.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzoic acid (1 eq).

-

Under a fume hood, carefully add thionyl chloride (2-3 eq).[2]

-

Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, can be used directly in the next step.[2]

Step 2: Synthesis of this compound

-

In a separate round-bottom flask, dissolve dodecylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve the crude 3-nitrobenzoyl chloride (1.1 eq) from Step 1 in a minimal amount of DCM.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the dodecylamine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-3 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with:

-

5% HCl solution (to remove excess triethylamine and unreacted dodecylamine).

-

Saturated NaHCO₃ solution (to remove any remaining 3-nitrobenzoic acid).

-

Brine.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

-

Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the stoichiometry for the synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Example Mass (for 10 mmol scale) |

| Dodecylamine | 185.36 | 1.0 | 1.85 g |

| 3-Nitrobenzoyl Chloride | 185.56 | 1.1 | 2.04 g |

| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL) |

Diagrams

Experimental Workflow

Caption: Synthesis workflow for this compound.

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the DprE1 enzyme.

References

Application Notes and Protocols for N-dodecyl-3-nitrobenzamide in Mycobacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-dodecyl-3-nitrobenzamide and related N-alkyl nitrobenzamides in mycobacterial research. The information is intended to guide the design and execution of experiments to evaluate the antimycobacterial properties of this class of compounds.

Introduction and Mechanism of Action